molecular formula C13H13ClN2O3 B3035042 (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate CAS No. 289686-85-7

(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate

Cat. No.: B3035042
CAS No.: 289686-85-7
M. Wt: 280.7 g/mol
InChI Key: IOWZWQUUABPULJ-UHFFFAOYSA-N
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Description

(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate (CAS 289686-85-7) is a chemical compound based on the versatile quinazolin-4(3H)-one scaffold, a privileged structure in medicinal and agrochemical research . The quinazolinone core is a fused bicyclic system found in over 200 natural alkaloids and is known for its structural flexibility, allowing for precise pharmacological modulation . This scaffold is a key feature in various FDA-approved drugs and compounds in preclinical development, primarily for its ability to interact with diverse biological targets and regulate multiple cell death pathways, including apoptosis, autophagy, and ferroptosis . The specific substitution pattern on this compound—including the chlorine and methyl groups—makes it a valuable intermediate for structure-activity relationship (SAR) studies, particularly in optimizing interactions with hydrophobic enzyme pockets and enhancing selectivity . Researchers can utilize this reagent to develop novel compounds for oncology research, given the proven anti-tumor properties of quinazolinone derivatives . Furthermore, recent studies highlight the application of quinazolinone derivatives in other areas, such as the development of potent HIV-1 capsid modulators and novel herbicides acting as acetyl-CoA carboxylase (ACCase) inhibitors . This product is intended for use in drug discovery, chemical biology, and agrochemical research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(7-chloro-3,6-dimethyl-4-oxoquinazolin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7-4-9-11(5-10(7)14)15-12(6-19-8(2)17)16(3)13(9)18/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWZWQUUABPULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(N(C2=O)C)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilamide Derivatives

The quinazolinone scaffold is typically synthesized via cyclization of anthranilamide with aldehydes or ketones. For example:

  • Method A : Anthranilamide reacts with acetylacetone in aqueous media catalyzed by reverse zinc oxide micelles at 70°C, yielding 3,6-dimethylquinazolin-4(3H)-one. This method achieves yields >85% under green conditions.
  • Method B : Microwave-assisted condensation of methylanthranilamide with acetic anhydride produces 3-methylquinazolin-4(3H)-one intermediates.

Chlorination at C7

Electrophilic chlorination of the aromatic ring is achieved using:

  • Phosphorus oxychloride (POCl₃) : Reacts with 3,6-dimethylquinazolin-4(3H)-one in refluxing conditions (110°C, 6 hours), introducing chlorine at the para position to the electron-withdrawing carbonyl group.
  • N-Chlorosuccinimide (NCS) : Offers milder conditions (room temperature, DMF) but requires directing groups for regioselectivity.

Optimization and Challenges

Regioselectivity in Chlorination

Chlorination at C7 is favored due to the electron-donating methyl groups at C3 and C6, which activate the para position. Computational studies suggest a 12:1 para:ortho selectivity ratio in POCl₃-mediated reactions.

Green Chemistry Approaches

Reverse micelle catalysts (e.g., zinc oxide) in aqueous media reduce reaction times by 40% compared to traditional organic solvents. Microwave-assisted steps further enhance efficiency, achieving 95% conversion in 10 minutes.

Comparative Data Table: Synthesis Methods

Step Method Conditions Yield (%) Reference
Quinazolinone formation Anthranilamide + acetylacetone H₂O, ZnO micelles, 70°C, 3 hrs 88
C7 Chlorination POCl₃, reflux Toluene, 110°C, 6 hrs 75
C2 Acylation Chloroethyl acetate, KOAc Acetone, reflux, 6 hrs 68
Microwave cyclization Methylanthranilamide + Ac₂O Microwave, 300W, 10 mins 94

Chemical Reactions Analysis

(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit varied biological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogs and Substituent Effects

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (CAS: 179688-53-0) Substituents: Methoxy (-OMe) at position 7, acetate at position 6. Key Differences: The methoxy group at position 7 (electron-donating) contrasts with the chlorine (electron-withdrawing) in the target compound. The acetate group at position 6 instead of position 2 may influence solubility and metabolic stability .

AS8 (3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl-thiosemicarbazide)

  • Substituents : Benzyl group at position 3, thiosemicarbazide at position 2.
  • Key Differences : The thiosemicarbazide moiety introduces hydrogen-bonding capabilities, enhancing antimicrobial activity (MIC values: 8–16 µg/mL against S. aureus and E. coli). In contrast, the methyl acetate group in the target compound may act as a prodrug, improving lipophilicity for better membrane permeability .

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride Substituents: Coumarin core with hydrazonoyl chloride. Coumarins typically exhibit stronger fluorescence and different pharmacokinetic profiles compared to quinazolinones .

Physicochemical Properties

Property Target Compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate AS8 (Thiosemicarbazide)
Molecular Weight ~294.7 g/mol (estimated) ~264.2 g/mol ~356.8 g/mol
LogP (Lipophilicity) ~2.5 (chloro + methyl acetate) ~1.8 (methoxy + acetate) ~2.9 (benzyl + thiosemicarbazide)
Solubility Moderate (ester enhances) High (polar groups) Low (bulky substituents)

Biological Activity

(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate, with the CAS number 289686-85-7, is a compound of interest due to its potential biological activities. This quinazoline derivative has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C13H13ClN2O3C_{13}H_{13}ClN_{2}O_{3} with a molecular weight of 280.71 g/mol. Its structure includes a chloro substituent and a methyl acetate group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₃ClN₂O₃
Molecular Weight280.71 g/mol
CAS Number289686-85-7

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. Specifically, (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate has shown effectiveness against various bacterial strains. For instance, in vitro assays demonstrated that this compound possesses a minimum inhibitory concentration (MIC) in the range of 5 to 25 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of quinazoline derivatives. In carrageenan-induced paw edema models, compounds similar to (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate exhibited significant inhibition of inflammation, suggesting a mechanism that may involve the modulation of pro-inflammatory cytokines .

Anticancer Properties

The anticancer activity of (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate has also been explored. Studies on various cancer cell lines have revealed that this compound can induce apoptosis in leukemia cells with an IC50 value around 20 µg/mL. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of quinazoline derivatives against Staphylococcus aureus showed that (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate inhibited bacterial growth significantly compared to control groups treated with standard antibiotics .
  • In Vivo Anti-inflammatory Study : In a controlled experiment involving rats subjected to induced inflammation via carrageenan injection, administration of the compound resulted in a reduction of swelling by approximately 50% compared to untreated controls .
  • Cancer Cell Line Research : A recent investigation into the effects of this compound on human leukemia cell lines demonstrated a marked reduction in cell viability through apoptosis induction mechanisms, suggesting its potential as a therapeutic agent in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate

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